Benzo[d]oxazole-4-carboxylic acid
Overview
Description
Benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzo[d]oxazole-4-carboxylic acid, like other oxazole derivatives, is known to interact with a variety of biological targets. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they may interact with multiple targets .
Mode of Action
For instance, some oxazole derivatives have been found to inhibit transthyretin (TTR) amyloid fibril formation
Biochemical Pathways
For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Oxazole derivatives have been found to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with aldehydes or carboxylic acids under acidic or basic conditions . Another method includes the use of 2-aminophenol and carbon dioxide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Benzo[d]oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[d]oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused bicyclic structure similar to this compound but without the carboxylic acid group.
The uniqueness of this compound lies in its carboxylic acid functionality, which allows for further chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-benzoxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCCCWVXRVDONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593046 | |
Record name | 1,3-Benzoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-23-0 | |
Record name | 1,3-Benzoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzoxazolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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